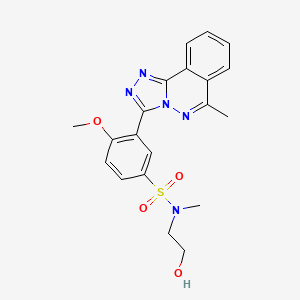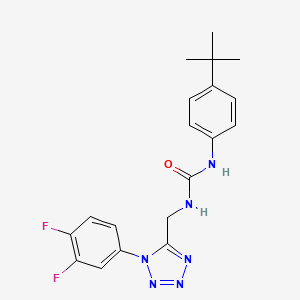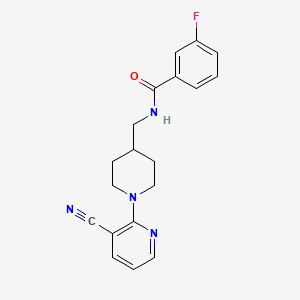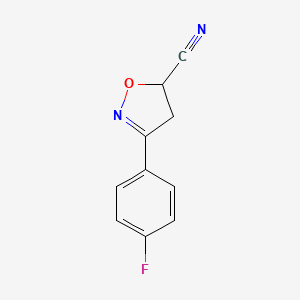
(2,2-Dimethoxycyclohexyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethoxycyclohexyl)methanol is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. It is characterized by the presence of a cyclohexane ring substituted with two methoxy groups and a methanol group, making it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethoxycyclohexyl)methanol typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product . The reaction conditions often include mild temperatures and neutral pH to ensure high yields and minimal by-products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the production process . Additionally, industrial methods may involve the use of more robust catalysts and advanced purification techniques to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethoxycyclohexyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong acids or bases to facilitate the exchange of functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols .
Applications De Recherche Scientifique
(2,2-Dimethoxycyclohexyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,2-Dimethoxycyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter membrane properties, and interact with various receptors in biological systems . These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethoxypropane: Similar in structure but with a propane backbone instead of a cyclohexane ring.
2-Methoxycyclohexanol: Another related compound with a single methoxy group and a hydroxyl group on the cyclohexane ring.
Uniqueness
(2,2-Dimethoxycyclohexyl)methanol stands out due to its dual methoxy substitution, which imparts unique chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where other similar compounds may not be as effective .
Propriétés
IUPAC Name |
(2,2-dimethoxycyclohexyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-11-9(12-2)6-4-3-5-8(9)7-10/h8,10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUSWUZHEAZDRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1CO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(2-chlorophenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2640410.png)
![N-(2,4-dimethylphenyl)-6-methyl-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2640411.png)


![Ethyl 7-hydroxytetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2640419.png)
![Ethyl 3-(4-fluorophenyl)-5-(4-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2640420.png)
![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)benzamide](/img/structure/B2640421.png)
![N-{1-[(3,4-difluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2640424.png)
![4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride](/img/structure/B2640426.png)



